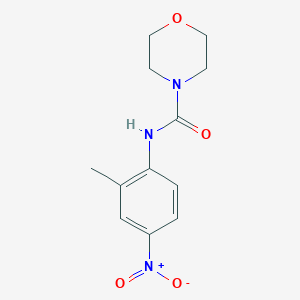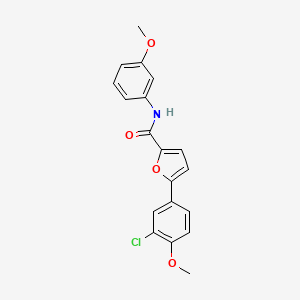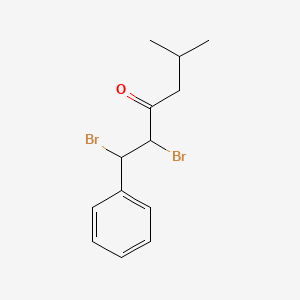
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone: is an organic compound with the molecular formula C13H16Br2O and a molecular weight of 348.08 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, a phenyl group, and a hexanone backbone. It is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone can be synthesized through the bromination of 5-methyl-1-phenyl-3-hexanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 5-methyl-1-phenyl-3-hexanol by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water at room temperature or slightly elevated temperatures.
Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Performed in acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Substitution Reactions: Formation of substituted hexanones or hexanols.
Reduction Reactions: Formation of 5-methyl-1-phenyl-3-hexanol.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,2-Dibromo-5-methyl-1-phenyl-3-hexanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications and drug development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-dibromo-5-methyl-1-phenyl-3-hexanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
1,2-Dibromo-3-hexanone: Similar structure but lacks the methyl and phenyl groups.
5-Methyl-1-phenyl-3-hexanone: Similar structure but lacks the bromine atoms.
1,2-Dibromo-1-phenyl-3-hexanone: Similar structure but lacks the methyl group.
Uniqueness: 1,2-Dibromo-5-methyl-1-phenyl-3-hexanone is unique due to the presence of both bromine atoms and the methyl and phenyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various chemical and research applications.
Propiedades
Fórmula molecular |
C13H16Br2O |
|---|---|
Peso molecular |
348.07 g/mol |
Nombre IUPAC |
1,2-dibromo-5-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-11(16)13(15)12(14)10-6-4-3-5-7-10/h3-7,9,12-13H,8H2,1-2H3 |
Clave InChI |
ZTSCZTCWJJMUIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



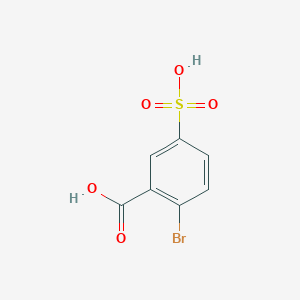
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)



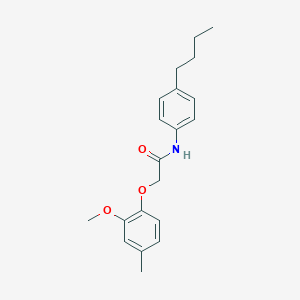
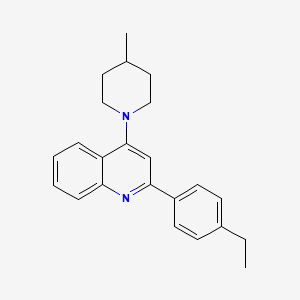

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
